molecular formula C13H21F2NO4 B2538416 4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid CAS No. 2243514-08-9

4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid

Cat. No.: B2538416
CAS No.: 2243514-08-9
M. Wt: 293.311
InChI Key: OWWIJIWLMHEECC-UHFFFAOYSA-N
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Description

This compound is a fluorinated cycloheptane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a carboxylic acid moiety at position 1. The cycloheptane backbone introduces unique conformational flexibility compared to smaller cyclic or linear analogs. The 4,4-difluoro substitution enhances electronegativity and may influence solubility, reactivity, and intermolecular interactions. The Boc group serves as a protective moiety for the amine, offering stability under basic conditions but susceptibility to acidic cleavage.

Properties

IUPAC Name

4,4-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9-5-4-8(10(17)18)6-7-13(9,14)15/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWIJIWLMHEECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CCC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cycloheptane ring with difluoro and carbamate substituents, contributing to its unique reactivity and interaction with biological targets. The molecular formula is C10H17F2NO4C_{10}H_{17}F_2NO_4, with a molecular weight of approximately 253.246 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The difluoro group enhances lipophilicity, which may facilitate membrane permeability and improve binding affinity to target proteins. The mechanism involves modulation of various biological pathways, potentially influencing processes such as:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors could lead to altered signaling pathways.

Biological Activity Overview

The biological activities reported for this compound include:

Activity Description
AntiviralPotential inhibition of viral replication mechanisms.
Anti-inflammatoryModulation of inflammatory pathways through enzyme inhibition.
AnticancerInduction of apoptosis in cancer cell lines through targeted action on receptors.

Case Study 1: Antiviral Activity

In a study evaluating various carboxylic acid derivatives, compounds similar to this compound exhibited significant antiviral activity against HIV. The structure-activity relationship (SAR) indicated that the presence of the difluoro group was crucial for enhancing antiviral potency, with some analogues showing EC50 values in the low micromolar range .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that derivatives of this compound could inhibit key metabolic enzymes involved in glucose metabolism. This suggests potential applications in treating insulin resistance and related metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cycloheptane structure significantly affect biological activity. Key findings include:

Modification Effect on Activity
Addition of difluoro groupsIncreased lipophilicity and binding affinity
Alteration of the carbamate moietyEnhanced enzyme inhibition
Variation in alkyl side chainsChanges in receptor selectivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Backbone Substituents Molecular Weight (g/mol) Key Functional Groups
4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid (Target) Cycloheptane (7-membered ring) 4,4-difluoro, Boc-protected amino (position 5), carboxylic acid (position 1) ~291* Fluorine, Boc-amine, carboxylic acid
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (Analog) Linear pentanoic acid chain Hydroxy (position 5), Boc-protected amino (position 2), carboxylic acid (position 1) 233.26 Hydroxy, Boc-amine, carboxylic acid
4,4-Difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid (BODIPY) Indacene (polycyclic aromatic) Difluoro, boron-dipyrromethene core, carboxylic acid Not specified Fluorine, boron complex, carboxylic acid

*Estimated based on molecular formula (C₁₃H₁₉F₂NO₄).

Functional Group Analysis

  • Boc-Protected Amine: Present in both the target compound and the pentanoic acid analog. This group enhances stability during synthesis but requires acidic conditions for deprotection .
  • Fluorine Substituents: The target compound’s 4,4-difluoro groups increase lipophilicity and metabolic stability compared to the non-fluorinated pentanoic acid analog. Fluorine’s electron-withdrawing effects may also alter electronic distribution in the cycloheptane ring .
  • Carboxylic Acid : Common to all three compounds, enabling salt formation or conjugation reactions.

Physicochemical Properties

  • Solubility: The target compound’s cycloheptane backbone and fluorine substituents likely reduce aqueous solubility compared to the linear pentanoic acid analog. BODIPY derivatives, by contrast, are designed for lipid membrane compatibility .
  • Stability : The Boc group in the target compound is acid-labile, whereas the hydroxy group in the analog may confer higher polarity and oxidative sensitivity .

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